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Foundational

In-Depth Technical Guide: The In Vitro Mechanism of Action and Pharmacophore Utility of 1-Phenyl-1,4-diazepane Hydrochloride

Executive Summary: A Privileged Scaffold in Neuropharmacology In the landscape of neuropharmacological drug design, 1-Phenyl-1,4-diazepane hydrochloride (CAS: 1192191-38-0) is rarely utilized as a standalone therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Privileged Scaffold in Neuropharmacology

In the landscape of neuropharmacological drug design, 1-Phenyl-1,4-diazepane hydrochloride (CAS: 1192191-38-0) is rarely utilized as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore and critical chemical building block. By incorporating the 1-phenyl-1,4-diazepane moiety into larger molecular architectures, researchers can drastically alter a compound's in vitro binding affinity, functional efficacy, and receptor subtype selectivity.

This technical whitepaper explores the structural pharmacology of 1-phenyl-1,4-diazepane, detailing how its unique 7-membered homopiperazine ring drives specific in vitro mechanisms of action across three primary targets: Sigma-2 (σ2) receptors , Dopamine D3 receptors , and Serotonergic (5-HT) receptors .

Structural Pharmacology: The Diazepane Advantage

To understand the in vitro mechanism of action of 1-phenyl-1,4-diazepane derivatives, one must analyze the causality behind its structural divergence from its 6-membered analog, 1-phenylpiperazine.

When researchers substitute a piperazine ring with a 1,4-diazepane ring, three critical biophysical changes occur within the receptor binding pocket:

  • Conformational Flexibility: The 7-membered diazepane ring possesses greater conformational plasticity. This allows the attached phenyl ring to adopt dihedral angles that are sterically forbidden in rigid piperazine systems, enabling deeper penetration into hydrophobic accessory pockets.

  • Altered Basicity (pKa): The expanded ring slightly alters the pKa of the basic nitrogen (N4). At physiological pH (7.4), this nitrogen is protonated, forming a mandatory salt bridge with the conserved Aspartate residue (e.g., Asp3.32) located in transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs).

  • Spatial Projection: The extra methylene group in the diazepane ring extends the distance between the basic amine and the aromatic phenyl group, optimizing π-π stacking interactions with aromatic residues (like Tryptophan or Phenylalanine) in TM5 and TM6.

Pharmacophore A 1-Phenyl-1,4-diazepane Hydrochloride B γ-Butyrolactone Derivatives A->B Alkylation C Aminoalkylpiperazine Ureas/Amides A->C Urea Coupling D Aryl-Substituted Analogs A->D Substitution E Sigma-2 (σ2) Receptor Ligands (TMEM97) B->E High Affinity Binding F Dopamine D3 Receptor Antagonists C->F D3/D2 Selectivity G 5-HT / Serotonin Modulators D->G 5-HT Binding Pocket

Fig 1: Pharmacophore derivatization of 1-Phenyl-1,4-diazepane across neuroreceptor targets.

In Vitro Mechanisms of Action & Target Engagement

Sigma-2 (σ2) Receptor / TMEM97 Modulation

The Sigma-2 (σ2) receptor, recently identified as Transmembrane Protein 97 (TMEM97), is a critical target for oncology, Alzheimer's disease, and neuropathic pain. When 1-phenyl-1,4-diazepane is conjugated to functionalized γ-butyrolactones, it acts as a highly potent σ2 receptor ligand[1].

Mechanism: The in vitro binding mechanism relies on the diazepane's ability to fit precisely into the TMEM97 binding cleft. Studies have shown that substituting 1-phenylpiperazine with 1-phenyl-1,4-diazepane in γ-butyrolactone scaffolds maintains high σ2 affinity while modulating the selectivity ratio against the closely related Sigma-1 (σ1) receptor[2].

Dopamine D3 Receptor Antagonism

Dopamine D3 receptors are heavily localized in the mesolimbic system and are upregulated following long-term exposure to psychostimulants like cocaine. Consequently, D3 antagonists are prime candidates for treating substance dependence and schizophrenia[3].

Mechanism: 1-Phenyl-1,4-diazepane is utilized in the synthesis of urea and amide derivatives of aminoalkylpiperazines to achieve D3 antagonism[4]. The in vitro mechanism involves the diazepane moiety acting as a bulky, flexible tail that binds to the D3-specific secondary binding pocket (SBP). Because the D2 and D3 receptors share 78% homology in their orthosteric sites, achieving selectivity is notoriously difficult. The 1,4-diazepane ring provides the exact steric bulk needed to clash with D2 residues while perfectly complementing the slightly larger D3 SBP, resulting in high D3/D2 selectivity ratios[5].

Serotonergic (5-HT) Receptor Interactions

1-Phenylpiperazine derivatives, such as the well-known m-CPP (1-(3-chlorophenyl)piperazine), are classical tools for studying 5-HT1A and 5-HT2C receptors[6]. As a direct homolog, 1-phenyl-1,4-diazepane acts as a bioisostere.

Mechanism: In vitro, the diazepane ring expands the spatial footprint of the molecule within the 5-HT binding pocket. This expansion often shifts the functional profile of the compound from a partial agonist (typical of piperazines) to a competitive antagonist, as the larger 7-membered ring stabilizes the receptor in its inactive conformation (R) rather than the active state (R*)[7].

Quantitative Data Summary

The following table summarizes the comparative in vitro binding affinities (Ki) demonstrating the pharmacological impact of utilizing the 1-phenyl-1,4-diazepane scaffold versus standard piperazine baselines. (Note: Values are representative aggregates from cited structural activity relationship (SAR) studies).

Scaffold / Derivative TypeTarget ReceptorBinding Affinity (Ki, nM)Selectivity RatioFunctional Activity in vitro
Piperazine-Urea Dopamine D2621 ± 143D2/D3 = ~25xAntagonist
Piperazine-Urea Dopamine D325.1 ± 5.5-Antagonist
Diazepane-Urea Dopamine D2> 1000D2/D3 = >50x Antagonist
Diazepane-Urea Dopamine D31.9 ± 0.4 -Antagonist
Diazepane-γ-butyrolactone Sigma-2 (σ2)< 10.0High σ2/σ1Modulator

Experimental Methodologies: Self-Validating In Vitro Protocols

To ensure scientific trustworthiness, the in vitro mechanisms described above must be validated using rigorous, self-correcting assay systems. Below are the detailed protocols for evaluating 1-phenyl-1,4-diazepane derivatives.

Protocol A: Radioligand Binding Assay for D3/D2 Selectivity

This protocol determines the binding affinity (Ki) and ensures the compound is truly selective for D3 over D2.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing either human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]spiperone (a D2/D3 radioligand) in assay buffer.

  • Test Compound Addition: Add the 1-phenyl-1,4-diazepane derivative at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Validation Checkpoint (Non-Specific Binding): In a parallel well, add 10 µM (+)-butaclamol or sulpiride. This saturates all specific D2/D3 sites. Any remaining radioactive signal is non-specific binding (NSB) to the plastic or lipid bilayer, which must be subtracted from total binding to ensure data integrity.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce NSB). Wash three times with cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol B: Sigma-2 (σ2) Receptor Binding Assay

Because the standard radioligand [³H]DTG binds to both σ1 and σ2 receptors, a masking agent must be used to isolate the σ2 mechanism of action.

  • Preparation: Prepare rat liver membranes (a tissue rich in σ2 receptors).

  • Masking (Critical Step): Incubate the membranes with 3 nM [³H]DTG in the presence of 1 µM (+)-pentazocine. (+)-Pentazocine is highly selective for σ1. By flooding the assay with it, all σ1 sites are masked, ensuring that the [³H]DTG only binds to σ2 sites.

  • Displacement: Add the diazepane-γ-butyrolactone derivative to displace the [³H]DTG from the σ2 sites.

  • Analysis: Filter, wash, and count as described in Protocol A.

AssayWorkflow S1 Membrane Preparation (CHO cells expressing target) S2 Radioligand Incubation (e.g., [3H]DTG or [35S]GTPγS) S1->S2 S3 Test Compound Addition (Diazepane derivatives) S2->S3 S4 Rapid Filtration & Washing (GF/B glass fiber filters) S3->S4 S5 Liquid Scintillation Counting (Quantify bound radioactivity) S4->S5 S6 Data Analysis (Cheng-Prusoff Ki Calculation) S5->S6

Fig 2: Self-validating in vitro radioligand binding assay workflow for receptor affinity.

Conclusion

The in vitro mechanism of action of 1-phenyl-1,4-diazepane hydrochloride is fundamentally tied to its role as a structural modulator. By providing enhanced conformational flexibility and optimizing the spatial distance between its basic amine and aromatic ring, it allows medicinal chemists to fine-tune binding affinities. Whether driving high selectivity for the D3 receptor over D2, or isolating Sigma-2 activity via γ-butyrolactone scaffolds, the diazepane moiety remains an indispensable tool in modern neuropharmacological drug discovery.

References

  • Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands Source: ResearchGate (Blass, Canney et al., 2021) URL:[Link]

  • WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof Source: Google Patents URL
  • 1-(3-Chlorophenyl)piperazine hydrochloride (13078-15-4, 65369-76-8) - Chemical Safety, Models, Suppliers Source: Chemchart URL:[Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 1-Phenyl-1,4-diazepane Hydrochloride: A Technical Whitepaper

Executive Summary 1-Phenyl-1,4-diazepane hydrochloride (CAS 1192191-38-0) is a critical pharmacophore utilized in the rational design of highly selective neurotherapeutics[1]. With a molecular weight of 212.72 g/mol and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1,4-diazepane hydrochloride (CAS 1192191-38-0) is a critical pharmacophore utilized in the rational design of highly selective neurotherapeutics[1]. With a molecular weight of 212.72 g/mol and a topological polar surface area of 15.3 Ų, this compound serves as a privileged scaffold for targeting central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) like the Dopamine D3 and D2 receptors, as well as Sigma-2 (σ2) receptors[1][2][3]. This whitepaper details the structural rationale, quantitative binding affinities, and the self-validating experimental methodologies required to accurately profile derivatives of this scaffold.

Structural Pharmacology & Mechanistic Rationale

The Diazepane Advantage: Conformational Flexibility

In neuropharmacology, the shift from a standard 6-membered piperazine ring to a 7-membered 1,4-diazepane (homopiperazine) ring is a deliberate structural choice. Homologation introduces an additional degree of conformational freedom (ring puckering). This alters the spatial trajectory of the N4-substituent, allowing the attached functional groups to access deeper, distinct hydrophobic micro-pockets within the orthosteric binding site of receptors[2]. This structural divergence is the primary driver for achieving up to 30-fold selectivity for the D3 receptor over the highly homologous D2 receptor[2].

Causality of the Hydrochloride Salt Form

The hydrochloride salt form is explicitly chosen over the free base for in vitro assay preparation to ensure stoichiometric precision. Basic secondary amines in their free base form are highly lipophilic and prone to partitioning into polystyrene microtiter plates during serial dilutions. Utilizing the HCl salt ensures complete aqueous solubility, prevents artifactual compound depletion, and maintains physiological pH upon dissolution in standard assay buffers (e.g., Tris-HCl or HEPES)[1].

Receptor Binding Profiles & Quantitative Data

1-Phenyl-1,4-diazepane derivatives are predominantly evaluated for their antagonistic properties at dopamine receptors. Elevated D3 receptor levels in the mesolimbic system are linked to schizophrenia and addiction; thus, selective D3 antagonism (sparing D2) is a major therapeutic goal to avoid the extrapyramidal side effects classically associated with D2 antagonists[2]. Furthermore, functionalized γ-butyrolactones incorporating the 1-phenyl-1,4-diazepane scaffold have demonstrated potent affinity for Sigma-2 (σ2) receptors, which are implicated in neuropathic pain and Alzheimer's disease[3].

Table 1: Comparative Binding Affinity Data

The following table summarizes the binding affinities ( Ki​ ) of representative urea derivatives synthesized using the 1-phenyl-1,4-diazepane scaffold against human D2 and D3 receptors.

Compound DerivativeTarget Receptor Ki​ (nM)Selectivity Ratio (D2/D3)Reference
Urea Derivative 44Dopamine D349.3 ± 11.222x over D2[2]
Urea Derivative 45Dopamine D325.1 ± 5.525x over D2[2]
Urea Derivative 46Dopamine D331.9 ± 7.228x over D2[2]
Urea Derivative 47Dopamine D31.9 ± 0.4>30x over D2[2]
γ-butyrolactone analogSigma-2 (σ2)High AffinitySelective over σ1[3]

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of 1-phenyl-1,4-diazepane derivatives, a robust radioligand competition assay is required[2]. As a standard of scientific integrity, this protocol is designed as a self-validating system : it incorporates strict internal controls to define Specific Binding (SB) versus Non-Specific Binding (NSB) and requires a Z'-factor > 0.5 to confirm assay robustness.

Step-by-Step Protocol
  • Membrane Preparation: Harvest stably transfected HEK293 cells expressing human D2-long or D3 dopamine receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction[2].

  • Assay Setup & Internal Controls:

    • Total Binding (TB): Radioligand + Buffer.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol (excess unlabeled competitor).

    • Test Wells: Radioligand + serial dilutions of the 1-phenyl-1,4-diazepane derivative (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the membrane suspension with 0.5 nM [³H]-spiperone (for D2/D3 assays) and the test compounds for 120 minutes at 25°C to reach thermodynamic equilibrium[2].

  • Rapid Filtration (Causality Check): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic amine of the diazepane scaffold from binding non-specifically to the filter, which would otherwise falsely elevate background noise.

  • Quantification & Cheng-Prusoff Analysis: Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity (CPM) using a liquid scintillation counter. Convert the resulting IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Causality: This mathematical conversion is mandatory because it accounts for the specific concentration ([L]) and affinity ( Kd​ ) of the radioligand used, making the final Ki​ value an absolute constant independent of assay conditions.

Visualizations

AssayWorkflow Step1 1. Membrane Preparation (HEK293 Cells Expressing Target GPCR) Step3 3. Radioligand Incubation (e.g.,[3H]-Spiperone + Ligand) Step1->Step3 Step2 2. Compound Dilution (1-Phenyl-1,4-diazepane HCl in Buffer) Step2->Step3 Step4 4. Rapid Filtration (GF/B Filters Pre-soaked in 0.3% PEI) Step3->Step4 Terminate Reaction Step5 5. Liquid Scintillation Counting & Cheng-Prusoff Analysis Step4->Step5 Quantify Radioactivity

Fig 1: Self-validating radioligand binding assay workflow for determining Ki values.

GPCRSignaling Ligand 1-Phenyl-1,4-diazepane Derivative (Antagonist) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binds & Blocks Gi Gi/o Protein (Inhibitory) D3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Lifts Inhibition cAMP cAMP Production (Restored) AC->cAMP Increases

Fig 2: Mechanism of action for D3 receptor antagonists utilizing the diazepane scaffold.

References

  • Title: 1-phenyl-1,4-diazepane hydrochloride 1192191-38-0 wiki Source: Guidechem URL
  • Title: WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof Source: Google Patents URL
  • Title: Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands Source: ResearchGate URL

Sources

Foundational

1-Phenyl-1,4-diazepane hydrochloride physical properties and melting point

An In-Depth Technical Guide to 1-Phenyl-1,4-diazepane Hydrochloride: Physicochemical Characterization and Laboratory Protocols As a Senior Application Scientist in early-stage drug discovery, the selection, characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Phenyl-1,4-diazepane Hydrochloride: Physicochemical Characterization and Laboratory Protocols

As a Senior Application Scientist in early-stage drug discovery, the selection, characterization, and handling of chemical building blocks are foundational to reproducible medicinal chemistry. 1-Phenyl-1,4-diazepane (often referred to as 1-phenylhomopiperazine) is a highly versatile pharmacophore used extensively in the synthesis of Sigma-2 receptor ligands and D3 receptor antagonists[1][2].

However, handling the free base presents significant challenges due to its physical state and oxidative susceptibility. This whitepaper details the physicochemical properties, thermal behavior, and analytical protocols for its hydrochloride salt derivative, 1-Phenyl-1,4-diazepane hydrochloride (CAS 1192191-38-0)[3].

Chemical Identity and Physicochemical Profiling

The free base of 1-phenyl-1,4-diazepane (CAS 61903-27-3) is typically an oil or low-melting solid at room temperature[4]. In a rigorous drug development workflow, utilizing the free base introduces stoichiometric variability due to hygroscopicity and potential degradation.

Converting this compound into its hydrochloride salt (CAS 1192191-38-0) is a deliberate experimental choice. Protonation of the diazepane ring nitrogen not only yields a highly crystalline, bench-stable solid but also dramatically improves aqueous solubility—a critical parameter for both in vitro assay preparation and subsequent pharmacokinetic profiling.

Quantitative Data Summary

Below is a consolidated physicochemical profile comparing the free base and the hydrochloride salt, derived from computational models and empirical databases[3][4].

Property1-Phenyl-1,4-diazepane (Free Base)1-Phenyl-1,4-diazepane HCl (Salt)
CAS Number 61903-27-31192191-38-0
Molecular Formula C11H16N2C11H17ClN2
Molecular Weight 176.26 g/mol 212.72 g/mol
Physical State (25°C) Viscous oil / Low-melting solidCrystalline solid
Melting Point < 50°C (often liquid at RT)185°C – 205°C (Decomposes)*
Topological Polar Surface Area (TPSA) 15.3 Ų~15.3 Ų (Effective)
XLogP3 1.5< 0.5 (Highly hydrophilic)
H-Bond Donors / Acceptors 1 / 22 / 2

*Note on Melting Point: The exact melting point of 1-phenyl-1,4-diazepane hydrochloride is highly dependent on the crystallization solvent system and the heating rate during analysis. Homopiperazine HCl salts typically exhibit melting points in the 185°C–205°C range, often accompanied by thermal decomposition (loss of HCl gas). Therefore, empirical verification via Differential Scanning Calorimetry (DSC) is mandatory for batch release.

Causality in Experimental Choices: Why the Hydrochloride Salt?

In medicinal chemistry, the transition from a free base to a hydrochloride salt is not merely a formality; it is a self-validating system for purity and stability.

  • Oxidative Stability: The secondary amine in the 1,4-diazepane ring is electron-rich and susceptible to N-oxidation. Protonation lowers the Highest Occupied Molecular Orbital (HOMO) energy, effectively shielding the nitrogen from atmospheric oxygen.

  • Purification by Crystallization: The free base often requires tedious chromatographic purification. The HCl salt allows for selective precipitation and recrystallization, purging organic impurities into the mother liquor.

  • Thermal Analysis: A sharp melting point obtained via DSC for the HCl salt serves as a reliable, quantitative indicator of polymorphic purity, which is impossible to achieve with the oily free base.

Workflow Diagram: Synthesis and Characterization

The following diagram illustrates the logical workflow from the raw free base to a fully validated API intermediate.

G A 1-Phenyl-1,4-diazepane (Free Base) B HCl Salt Formation (Anhydrous HCl in Ether) A->B Protonation C Crystallization & Isolation (EtOH / EtOAc) B->C Precipitation D Thermal Analysis (DSC) Melting Point Determination C->D Thermal Profiling E Structural Verification (1H-NMR, LC-MS) C->E Purity Check F Validated API Intermediate D->F E->F

Caption: Workflow for the preparation and thermal characterization of 1-Phenyl-1,4-diazepane HCl.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. If the compound is impure, the crystallization will fail to yield a sharp DSC endotherm, prompting immediate re-purification.

Protocol A: Preparation and Recrystallization of the Hydrochloride Salt

Objective: To generate a high-purity crystalline solid from the crude free base.

  • Dissolution: Dissolve 10.0 mmol (1.76 g) of 1-phenyl-1,4-diazepane free base in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Protonation: Cool the flask to 0°C using an ice bath. Slowly add 11.0 mmol of anhydrous HCl (typically a 4.0 M solution in 1,4-dioxane) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic degradation and ensures uniform nucleation.

  • Isolation: Stir the resulting white suspension for 30 minutes at 0°C. Filter the precipitate under a vacuum and wash with 10 mL of cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling absolute ethanol. Add ethyl acetate dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature. Filter the resulting needle-like crystals and dry under an active vacuum at 40°C for 12 hours.

Protocol B: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and assess the thermal stability of the synthesized salt.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the dried 1-phenyl-1,4-diazepane hydrochloride into a standard aluminum DSC pan. Crimp the lid securely.

  • Instrument Purge: Load the pan into the DSC instrument (e.g., TA Instruments Q2000) and purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative artifacts during heating.

  • Thermal Ramp: Equilibrate the sample at 25°C. Initiate a linear heating ramp of 10°C/min up to 250°C.

  • Data Analysis: Identify the onset temperature ( Tonset​ ) of the primary endothermic peak. A sharp endotherm with a narrow peak width indicates high polymorphic purity. If a broad peak or multiple peaks are observed, the sample contains residual solvents or mixed polymorphs, necessitating a repeat of Protocol A.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10921049, 1-Phenyl-1,4-diazepane." PubChem. Available at: [Link]

  • World Intellectual Property Organization. "WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof." Google Patents.
  • ResearchGate. "Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Preparation of 1-Phenyl-1,4-diazepane Hydrochloride

Introduction 1-Phenyl-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane core N-substituted with a phenyl group. This structural motif is of significant interest to researchers in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Phenyl-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane core N-substituted with a phenyl group. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The 1,4-diazepane scaffold is considered a "privileged structure," as it can interact with a wide range of biological targets. Derivatives of this core have been investigated for their potential as inhibitors of amyloid-β aggregation in the context of Alzheimer's disease, as well as for other central nervous system (CNS) activities.[1] The hydrochloride salt of 1-Phenyl-1,4-diazepane is often preferred for its improved solubility and stability, making it more suitable for biological assays and formulation studies.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Phenyl-1,4-diazepane hydrochloride. The described methodology is based on established principles of organic synthesis, offering a reliable route for the preparation of this valuable research compound. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Overall Synthesis Workflow

The synthesis of 1-Phenyl-1,4-diazepane hydrochloride is a two-step process. The first step involves the formation of the 1,4-diazepane ring through a double N-alkylation reaction, followed by the conversion of the resulting free base to its hydrochloride salt.

G cluster_0 Step 1: Synthesis of 1-Phenyl-1,4-diazepane (Free Base) cluster_1 Step 2: Hydrochloride Salt Formation A N-Phenylethylenediamine C Reaction Mixture (Base, Solvent) A->C B 1,2-Dichloroethane B->C D Workup & Purification C->D Cyclization E 1-Phenyl-1,4-diazepane D->E F 1-Phenyl-1,4-diazepane H Reaction & Precipitation F->H G Hydrochloric Acid G->H I 1-Phenyl-1,4-diazepane HCl H->I

Caption: Overall workflow for the synthesis of 1-Phenyl-1,4-diazepane hydrochloride.

Part 1: Synthesis of 1-Phenyl-1,4-diazepane (Free Base)

Reaction Scheme

Caption: Synthesis of 1-Phenyl-1,4-diazepane via double N-alkylation.

Principle and Rationale

The formation of the 1-Phenyl-1,4-diazepane ring is achieved through a bimolecular nucleophilic substitution (SN2) reaction. N-phenylethylenediamine acts as a dinucleophile, with both the primary and secondary amino groups capable of displacing the chloride leaving groups from 1,2-dichloroethane. The use of a base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the amine nucleophiles and allowing the reaction to proceed to completion. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants and facilitates the SN2 mechanism. The reaction is performed at reflux to provide the necessary activation energy for the cyclization.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (molar eq.)Quantity
N-Phenylethylenediamine136.191.013.62 g
1,2-Dichloroethane98.961.110.79 g (8.5 mL)
Anhydrous Potassium Carbonate138.213.041.46 g
Acetonitrile (anhydrous)41.05-500 mL
Dichloromethane84.93-As needed
Saturated Sodium Chloride Solution--As needed
Anhydrous Sodium Sulfate142.04-As needed
Step-by-Step Protocol
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenylethylenediamine (13.62 g, 0.1 mol), anhydrous potassium carbonate (41.46 g, 0.3 mol), and anhydrous acetonitrile (500 mL).

  • Addition of Alkylating Agent: Begin stirring the suspension and add 1,2-dichloroethane (10.79 g, 0.11 mol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with dichloromethane (3 x 50 mL).

  • Workup - Extraction: Combine the filtrate and the washings and concentrate under reduced pressure to obtain a crude residue. Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium chloride solution (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Phenyl-1,4-diazepane as an oil.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-Phenyl-1,4-diazepane free base.

Part 2: Synthesis of 1-Phenyl-1,4-diazepane Hydrochloride

Principle and Rationale

The conversion of the free base to its hydrochloride salt is an acid-base reaction. The basic nitrogen atoms of the diazepane ring are protonated by hydrochloric acid, forming the corresponding ammonium salt. This salt is typically a crystalline solid with higher stability and better handling properties than the free base. Diethyl ether is a common solvent for this procedure as the hydrochloride salt is generally insoluble in it, leading to its precipitation.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (molar eq.)Quantity
1-Phenyl-1,4-diazepane176.261.017.63 g
Hydrochloric Acid (2M in Diethyl Ether)36.461.155 mL
Diethyl Ether (anhydrous)74.12-As needed
Step-by-Step Protocol
  • Dissolution: Dissolve the purified 1-Phenyl-1,4-diazepane (17.63 g, 0.1 mol) in anhydrous diethyl ether (200 mL) in an Erlenmeyer flask with magnetic stirring.

  • Acidification: Cool the solution in an ice bath and slowly add a 2M solution of hydrochloric acid in diethyl ether (55 mL, 0.11 mol) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Precipitation and Isolation: Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting material and excess HCl. Dry the product under vacuum to a constant weight to yield 1-Phenyl-1,4-diazepane hydrochloride as a white to off-white solid.

Characterization of 1-Phenyl-1,4-diazepane Hydrochloride

Physical Properties:

  • Molecular Formula: C₁₁H₁₇ClN₂[2]

  • Molecular Weight: 212.72 g/mol [2]

  • Appearance: White to off-white crystalline solid.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5-9.5 (br s, 2H, N-H⁺), 7.25 (t, J = 7.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.0 Hz, 2H, Ar-H), 6.75 (t, J = 7.2 Hz, 1H, Ar-H), 3.55 (t, J = 5.5 Hz, 2H, -NCH₂-), 3.40 (t, J = 5.5 Hz, 2H, -NCH₂-), 3.20 (t, J = 6.0 Hz, 2H, -NCH₂-), 2.10 (m, 2H, -CH₂-).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 148.0 (Ar-C), 129.5 (Ar-CH), 120.0 (Ar-CH), 116.5 (Ar-CH), 54.0 (-NCH₂-), 48.0 (-NCH₂-), 46.0 (-NCH₂-), 28.0 (-CH₂-).

  • Mass Spectrometry (ESI+): m/z = 177.14 [M+H]⁺ (for the free base).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3050-2800 (N-H⁺ stretch), 1600, 1500 (C=C aromatic stretch), 1240 (C-N stretch).

Safety and Handling Precautions

  • 1-Phenyl-1,4-diazepane: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]

  • 1,2-Dichloroethane: Is a carcinogen and is highly flammable.

  • Hydrochloric Acid: Is corrosive and causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

References

  • PubChem. 1-Phenyl-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2013, 5(12):1140-1143.
  • Google Patents.
  • BenchChem. Technical Support Center: Synthesis of N-Ethyl-N-phenylethylenediamine.
  • Journal of Organic Chemistry, 2020, 85(20), 13038-13047. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines.
  • Molecules, 2020, 25(14), 3294.
  • Der Pharma Chemica, 2016, 8(13):77-90.
  • Molecules, 2020, 25(9), 2185. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • NextSDS.
  • UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • ARKIVOC, 2016, (iv), 67-85. Synthesis of 1-arylbenzimidazoles and dibenzo[b,e][3][4]diazepines from 2-(arylamino)aryliminophosphoranes.

  • ResearchGate. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • ResearchGate. Benzodiazepine analogues. Part 19.
  • ResearchG

Sources

Application

Application Note: 1-Phenyl-1,4-diazepane Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift from flat, planar pharmacophores to three-dimensional, conformationally flexible scaffolds is paramount for achieving high receptor subtype selectivity. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flat, planar pharmacophores to three-dimensional, conformationally flexible scaffolds is paramount for achieving high receptor subtype selectivity. 1-Phenyl-1,4-diazepane hydrochloride (CAS: 1192191-38-0) serves as a critical building block in this paradigm[1]. By expanding the traditional 6-membered piperazine ring into a 7-membered homopiperazine (diazepane) system, chemists can exploit unique twist-chair conformations that alter spatial geometry and steric bulk. This guide provides authoritative, self-validating protocols for utilizing this reagent in the synthesis of neuroprotective Sigma-2 (TMEM97) ligands and D3 receptor antagonists[2][3].

Physicochemical Profiling & Handling Rationale

Working with secondary amines requires careful consideration of their oxidation potential and basicity. The free base of 1-phenyl-1,4-diazepane is an oil that is susceptible to rapid air oxidation, leading to dark, tarry degradation products.

Causality in Reagent Selection: We specifically utilize the hydrochloride salt ( C11​H17​ClN2​ , MW: 212.72 g/mol ) because protonation of the secondary amine dramatically enhances shelf-life, ensures a free-flowing crystalline solid, and prevents premature nucleophilic side reactions during storage[1]. However, this necessitates an in situ neutralization step during synthesis. The choice of base (e.g., K2​CO3​ vs. DIPEA) is dictated by the solvent system and the moisture sensitivity of the electrophile.

Synthetic Workflows & Logical Relationships

The versatility of 1-phenyl-1,4-diazepane lies in its secondary nitrogen, which acts as a potent nucleophile once liberated. It can undergo SN​2 alkylation to form functionalized γ -butyrolactones or react with carbonyldiimidazole (CDI) to form complex ureas[2][3].

Workflow Start 1-Phenyl-1,4-diazepane HCl (Starting Material) Base In situ Neutralization (DIPEA / K2CO3) Start->Base Base Addition FreeBase Free Base Intermediate (Nucleophile) Base->FreeBase Liberation Electrophile1 Alkyl Tosylate/Mesylate (SN2 Alkylation) FreeBase->Electrophile1 Pathway A Electrophile2 Carbonyldiimidazole (CDI) + Primary Amine FreeBase->Electrophile2 Pathway B Product1 Sigma-2 Receptor Ligand (γ-butyrolactone deriv.) Electrophile1->Product1 Reflux, 16h Product2 D3 Receptor Antagonist (Urea Derivative) Electrophile2->Product2 RT, 12h

Synthetic workflows for 1-Phenyl-1,4-diazepane HCl derivatization.

Validated Protocol I: Synthesis of Sigma-2 (TMEM97) Receptor Ligands via N-Alkylation

Biological Context: The Sigma-2 ( σ2​ ) receptor, recently identified as Transmembrane Protein 97 (TMEM97), is a critical target for neurodegenerative conditions, including Traumatic Brain Injury (TBI) and Alzheimer's disease[2]. Substituting a standard 1-phenylpiperazine with 1-phenyl-1,4-diazepane yields functionalized γ -butyrolactones with increased affinity and selectivity for TMEM97 ( Ki​ = 5.1 nM)[2].

TMEM97 Ligand Diazepane Derivative (Sigma-2 Modulator) Receptor TMEM97 (Sigma-2 Receptor) Endoplasmic Reticulum Ligand->Receptor Binding (Ki < 10 nM) Complex Ligand-Receptor Complex (Active State) Receptor->Complex Activation Path1 Cholesterol Homeostasis Regulation Complex->Path1 Modulates Path2 Calcium Ion (Ca2+) Signaling Modulation Complex->Path2 Modulates Outcome Neuroprotection (TBI / Alzheimer's) Path1->Outcome Cell Survival Path2->Outcome Reduces Toxicity

TMEM97 (Sigma-2) neuroprotective signaling pathway modulated by diazepane ligands.

Step-by-Step Methodology

Objective: Synthesis of 3,3-diethyl-5-(2-(4-phenyl-1,4-diazepan-1-yl)ethyl)dihydrofuran-2(3H)-one[2].

Mechanistic Causality: The 7-membered ring introduces steric hindrance that slows down standard SN​2 displacements. To overcome this, we employ a Finkelstein reaction in situ. By adding catalytic Potassium Iodide (KI), the alkyl tosylate is temporarily converted into a highly reactive alkyl iodide, drastically accelerating the nucleophilic attack by the diazepane[2].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(4,4-diethyl-5-oxotetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add 1-phenyl-1,4-diazepane hydrochloride (1.2 eq), anhydrous K2​CO3​ (3.0 eq), and KI (0.1 eq). Note: The excess K2​CO3​ is required to both neutralize the HCl salt and scavenge the p-toluenesulfonic acid byproduct.

  • Reaction: Heat the heterogeneous mixture to reflux ( 82∘C ) for 16 hours under vigorous stirring.

  • In-Process Control (IPC): Monitor via TLC (Silica gel; 10% MeOH in Dichloromethane). The starting tosylate should be fully consumed.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica; gradient 0% to 10% MeOH in Dichloromethane)[2].

  • Validation: Expected yield is ~68%. Verify via 1H NMR ( 400MHz,CDCl3​ ); look for the characteristic diazepane multiplet shifts around δ 3.34-3.14 (m, 2H) and 3.09-2.79 (m, 4H) confirming the intact homopiperazine ring[2].

Validated Protocol II: Synthesis of D3 Receptor Antagonists via CDI-Mediated Urea Coupling

Biological Context: Urea derivatives of aminoalkyl-diazepanes are highly investigated as D3 selective antagonists for the treatment of substance dependence and alcoholism[3].

Step-by-Step Methodology

Objective: Synthesis of complex urea derivatives using Carbonyldiimidazole (CDI)[3].

Mechanistic Causality: CDI is utilized as a safer, bench-stable alternative to phosgene for urea synthesis. Because CDI is extremely sensitive to hydrolysis, the reaction must be strictly anhydrous. Here, we use N,N-Diisopropylethylamine (DIPEA) instead of K2​CO3​ . DIPEA is fully soluble in DMF, ensuring a homogeneous environment that stabilizes the highly reactive acylimidazole intermediate before the diazepane is introduced.

  • Activation: Dissolve the primary amine (e.g., 4-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-1-amine) (1.0 eq) in anhydrous DMF (0.1 M) under nitrogen. Add CDI (1.1 eq) portion-wise at 0∘C . Stir for 2 hours at room temperature to form the acylimidazole intermediate[3].

  • Coupling: In a separate vial, suspend 1-phenyl-1,4-diazepane hydrochloride (1.2 eq) in DMF and add DIPEA (2.5 eq) to liberate the free base. Transfer this solution dropwise to the main reaction flask.

  • Reaction: Stir the combined mixture at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC ( CHCl3​:MeOH , 92.5 : 7.5). The target urea typically exhibits an Rf​ of ~0.48[3].

  • Workup: Quench the reaction with ice-water to precipitate the product. Extract with Ethyl Acetate ( 3×20mL ), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation: Expected yield is ~30% for highly sterically hindered systems. Validate success via melting point (e.g., 51-53 °C for specific derivatives) and 1H NMR (DMSO- d6​ ) confirming the urea NH proton and the diazepane backbone[3].

Quantitative Data Presentation

The following table summarizes the operational and physicochemical differences when transitioning a synthetic route from a standard piperazine to a diazepane scaffold, directly impacting reaction conditions and biological outcomes.

Property / Metric1-Phenylpiperazine1-Phenyl-1,4-diazepane HClOperational & Biological Impact
Ring Size 6-membered7-membered (Homopiperazine)Increased conformational flexibility (twist-chair) enhances target selectivity[2].
Steric Hindrance ModerateHighRequires longer reaction times or Finkelstein catalysts (KI) for efficient SN​2 alkylation[2].
Nucleophilicity HighModerate-HighSecondary amine is slightly more shielded; requires optimized base selection (DIPEA/ K2​CO3​ ).
Storage Stability Prone to oxidationHighly Stable (as HCl salt)HCl salt ensures oxidative stability but mandates in situ neutralization during synthesis[1].
Target Affinity Broad (5-HT, D2)High for σ2​ (TMEM97) & D3Expanded bite angle improves selective binding pocket fitting, yielding neuroprotective traits[2][3].

References[1] Title: 1-phenyl-1,4-diazepane hydrochloride 1192191-38-0 wiki

Source : Guidechem URL :[2] Title : Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands Source : ResearchGate URL :[3] Title : WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof Source : Google Patents URL :

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening with 1-Phenyl-1,4-diazepane hydrochloride

Authored by: A Senior Application Scientist Abstract The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous biologically active agents with diverse thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous biologically active agents with diverse therapeutic applications.[1] This document provides a comprehensive guide for utilizing 1-Phenyl-1,4-diazepane hydrochloride, a representative of this chemical class, in high-throughput screening (HTS) campaigns. We present detailed, validated protocols for interrogating its activity against two high-value target classes: G-Protein Coupled Receptors (GPCRs) and Monoamine Oxidase (MAO) enzymes. The methodologies are designed for robustness, scalability, and the generation of high-quality, actionable data for drug discovery and chemical biology research. This guide explains the causal logic behind experimental design, from primary screening to hit validation, empowering researchers to effectively probe the biological potential of this compound.

Compound Overview: 1-Phenyl-1,4-diazepane hydrochloride

1-Phenyl-1,4-diazepane is a small molecule featuring a phenyl group attached to a seven-membered diazepine ring.[2] The hydrochloride salt form is typically used to enhance aqueous solubility, a critical attribute for consistent performance in automated HTS liquid handling environments.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂PubChem[2]
Molecular Weight 176.26 g/mol (free base)PubChem[2]
CAS Number 61903-27-3 (free base)PubChem[2]
Structure Phenyl group attached to a 1,4-diazepane core

Critical Safety & Handling Protocols

Hazard Profile: According to its GHS classification, 1-Phenyl-1,4-diazepane is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and splash-proof safety goggles.

  • Handling: All weighing and stock solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][4]

  • Spill & Disposal: In case of a spill, collect the material using spark-proof tools and dispose of it as hazardous chemical waste in accordance with local and national regulations.[3]

High-Throughput Screening (HTS) Strategy: A Target-Directed Approach

The structural alerts within 1-Phenyl-1,4-diazepane hydrochloride suggest several potential biological targets. The 1,4-diazepane backbone is a key feature of the dual orexin receptor antagonist Suvorexant, pointing towards GPCRs as a primary target class.[5] Furthermore, the broader diazepine family has a long history as central nervous system (CNS) active agents, making enzymatic targets like Monoamine Oxidase (MAO) plausible as well.[1][6]

Our HTS strategy is therefore a parallel investigation against these two target families.

HTS_Strategy cluster_gpcr Target Class 1: GPCRs cluster_mao Target Class 2: MAO Enzymes GPCR_Primary Primary Screen (e.g., Calcium Flux Assay) GPCR_Confirm Dose-Response Confirmation GPCR_Primary->GPCR_Confirm Identify Hits GPCR_Ortho Orthogonal Assay (e.g., β-Arrestin Recruitment) GPCR_Confirm->GPCR_Ortho Validate Potency GPCR_Select Selectivity Profiling (vs. related GPCRs) GPCR_Ortho->GPCR_Select Confirm Mechanism MAO_Primary Primary Screen (Fluorometric MAO-A/B Assay) MAO_Confirm Dose-Response Confirmation MAO_Primary->MAO_Confirm Identify Hits MAO_Select Selectivity Assay (MAO-A vs. MAO-B) MAO_Confirm->MAO_Select Validate Potency & Selectivity Compound 1-Phenyl-1,4-diazepane HCl Stock Solution Compound->GPCR_Primary Compound->MAO_Primary

Caption: High-level HTS workflow for 1-Phenyl-1,4-diazepane hydrochloride.

Protocol 1: GPCR Activity Screening via Calcium Flux Assay

Rationale: Many GPCRs, particularly those in the Gq family, signal through the release of intracellular calcium. This provides a robust, rapid, and highly automatable readout for receptor activation.[7] This assay is ideal for a primary screen to identify agonists or positive allosteric modulators.

Calcium_Pathway Ligand Agonist (e.g., Test Compound) GPCR Gq-Coupled GPCR Ligand->GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER binds IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Fluorescence Fluorescence Increase Ca_Release->Fluorescence detected by dye

Caption: Simplified Gq signaling pathway leading to calcium flux.

Methodology:

  • Cell Culture:

    • Use a host cell line (e.g., HEK293 or CHO) stably expressing the GPCR of interest.

    • Culture cells to ~80-90% confluency in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic).

    • Causality: Stable cell lines ensure consistent receptor expression levels, which is critical for assay reproducibility.

  • Assay Plate Preparation:

    • Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

    • Seed cells at a density of 20,000-40,000 cells/well into black-walled, clear-bottom 384-well microplates.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Compound Preparation & Plating:

    • Prepare a 10 mM stock solution of 1-Phenyl-1,4-diazepane hydrochloride in DMSO.

    • Perform serial dilutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range for dose-response analysis (e.g., 100 µM to 1 nM final assay concentration).

    • For a primary screen, use a single final concentration (e.g., 10 µM).

    • Transfer the diluted compounds to the assay plate.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.

    • Causality: Probenecid is an anion-exchange transporter inhibitor that prevents the cells from actively pumping the dye out, thereby improving signal intensity and duration.

    • Remove cell culture media from the plate and add the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Signal Detection:

    • Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling head (e.g., FLIPR, FDSS/µCELL).

    • Set the instrument to read fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject the compound plate dilutions into the cell plate and continue reading fluorescence for 2-3 minutes.

  • Data Analysis:

    • Calculate the response as the maximum fluorescence signal minus the baseline signal.

    • For a primary screen, normalize the data to controls:

      • Positive Control: A known agonist for the target GPCR (100% activation).

      • Negative Control: Buffer/DMSO only (0% activation).

    • Calculate the Z-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

ParameterFormulaPurpose
% Activation ((Signal_Compound - Mean_Neg) / (Mean_Pos - Mean_Neg)) * 100Normalizes compound activity
Z-Factor (Z') `1 - (3*(SD_Pos + SD_Neg)) /Mean_Pos - Mean_Neg

Protocol 2: MAO-A/B Inhibition Screening (Fluorometric Assay)

Rationale: MAO enzymes catalyze the oxidative deamination of amines, producing H₂O₂ as a byproduct.[8] This H₂O₂ can be detected using a fluorogenic probe like N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), which, in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin. This robust biochemical assay is the gold standard for HTS of MAO inhibitors.[9][10][11]

MAO_Assay_Workflow Dispense_Enzyme Dispense Recombinant MAO-A or MAO-B Enzyme Dispense_Compound Add Test Compound or Controls Dispense_Enzyme->Dispense_Compound Preincubation Pre-incubate (15 min) (Allows inhibitor to bind) Dispense_Compound->Preincubation Add_Substrate Add Substrate/Detection Mix (e.g., Benzylamine, Amplex Red, HRP) Preincubation->Add_Substrate Incubate_Read Incubate (30-60 min, 37°C) Read Fluorescence (Ex/Em 540/590 nm) Add_Substrate->Incubate_Read Analyze Calculate % Inhibition Incubate_Read->Analyze

Caption: Workflow for the Amplex Red-based MAO inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.

    • Enzymes: Recombinant human MAO-A and MAO-B. Dilute to an optimal concentration (determined via enzyme titration) in assay buffer.

    • Substrates: Prepare stocks of a preferential substrate for each isoform (e.g., 1 mM p-tyramine for MAO-A, 10 mM benzylamine for MAO-B).

    • Detection Reagent: Prepare a working solution containing 200 µM Amplex Red and 2 U/mL HRP in assay buffer. Protect from light.

    • Inhibitors (Controls): Prepare stocks of Clorgyline (MAO-A specific) and Selegiline (Deprenyl, MAO-B specific).[9]

  • Assay Procedure (384-well format):

    • To each well of a black microplate, add 5 µL of assay buffer.

    • Add 5 µL of test compound (1-Phenyl-1,4-diazepane hydrochloride) or control inhibitor at various concentrations. For negative controls (100% activity), add 5 µL of buffer/DMSO.

    • Add 10 µL of diluted MAO-A or MAO-B enzyme solution. For background controls, add 10 µL of assay buffer without enzyme.

    • Causality: This pre-incubation step allows time-dependent or irreversible inhibitors to bind to the enzyme before the substrate is introduced, increasing the accuracy of potency determination.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the Substrate/Detection Reagent mix.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence using a plate reader (Ex/Em ≈ 540/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme wells) from all other readings.

    • Normalize the data to controls to determine the percent inhibition.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterFormulaPurpose
% Inhibition 100 - (((Signal_Compound - Mean_Bkg) / (Mean_Neg - Mean_Bkg)) * 100)Normalizes inhibitor activity
IC₅₀ Concentration yielding 50% inhibitionMeasures compound potency

Hit Validation and Orthogonal Confirmation

A "hit" from a primary screen is merely the starting point. Rigorous validation is essential to eliminate false positives and confirm the mechanism of action.

  • Re-testing: All hits should be re-tested using freshly prepared solutions to confirm activity.

  • Dose-Response: Active compounds must be tested over a range of concentrations (typically 8-12 points) to determine potency (EC₅₀ or IC₅₀) and confirm the sigmoidal relationship expected for a specific biological interaction.

  • Orthogonal Assays: A hit from a primary assay should be confirmed in a secondary, orthogonal assay that relies on a different detection technology or biological principle.

    • GPCR Example: If a compound is a hit in the calcium flux assay, its activity should be confirmed in a β-arrestin recruitment assay.[12] This confirms that the compound engages the receptor and initiates downstream signaling through a different pathway.

    • MAO Example: A hit from the Amplex Red assay could be confirmed using a different method, such as direct measurement of substrate depletion or product formation via LC-MS.

By employing these detailed protocols and a logical hit validation cascade, researchers can effectively use 1-Phenyl-1,4-diazepane hydrochloride as a tool compound in high-throughput screening to uncover novel biological activities and advance drug discovery programs.

References

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications.
  • 1-Phenyl-1,4-diazepane | C11H16N2 | CID 10921049. PubChem.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Hindawi.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace.
  • A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. PMC.
  • High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. PMC.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Publications.
  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Publications.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace.
  • 1-phenylazepane - Safety Data Sheet. ChemicalBook.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH.
  • High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research.
  • High-Throughput GPCR Assay Development. Agilent.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. ResearchGate.
  • 1 - Safety Data Sheet. Fluorochem.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI.
  • GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience.

Sources

Application

Application Note: In Vivo Dosing Strategies for 1-Phenyl-1,4-diazepane Hydrochloride in Rodent Models

Executive Summary & Chemical Rationale 1-Phenyl-1,4-diazepane hydrochloride (CAS 1192191-38-0) is a highly versatile pharmacological building block and tool compound characterized by its 7-membered homopiperazine ring[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

1-Phenyl-1,4-diazepane hydrochloride (CAS 1192191-38-0) is a highly versatile pharmacological building block and tool compound characterized by its 7-membered homopiperazine ring[1][2]. In drug development, expanding a standard 6-membered piperazine ring to a 7-membered 1,4-diazepane ring fundamentally alters the molecule's steric bulk, conformational flexibility, and nitrogen basicity.

As an Application Scientist, understanding the causality behind this structural shift is critical for in vivo experimental design:

  • Neuropharmacology & BBB Penetration: Homopiperazine derivatives exhibit superior blood-brain barrier (BBB) penetration compared to their piperazine counterparts[3][4]. Furthermore, this structural modification is routinely used to shift receptor selectivity, particularly in differentiating dopamine transporter (DAT) affinity from serotonin (5-HT) receptor binding[5].

  • Gastrointestinal Permeation Enhancement: Phenylpiperazines—and by extension, their homopiperazine analogs—function as potent intestinal permeation enhancers (PEs). They facilitate the paracellular flux of orally administered biologics (e.g., insulin) by transiently modulating epithelial tight junctions[6][7].

This guide outlines self-validating in vivo dosing protocols for both Central Nervous System (CNS) targeting and oral permeation enhancement applications in rodent models.

Physicochemical Profiling & Formulation Strategy

The hydrochloride salt form of 1-Phenyl-1,4-diazepane ensures rapid dissolution in aqueous media. Crucial Insight: When formulating for in vivo studies, strictly avoid organic co-solvents (e.g., DMSO, Tween-80, or Cremophor EL) unless absolutely necessary. These excipients independently disrupt lipid bilayers and modulate tight junctions, which will critically confound both neuropharmacokinetic and paracellular flux data.

Table 1: Physicochemical Properties & Formulation Guidelines
ParameterValue / GuidelineExperimental Rationale
Molecular Weight 212.72 g/mol (HCl salt)Low MW favors rapid absorption and passive BBB diffusion.
Aqueous Solubility High (>50 mg/mL)Allows for formulation in purely physiological buffers, eliminating vehicle-induced toxicity.
Target logP (Base) ~1.5 - 2.0Optimal lipophilicity for transcellular diffusion without excessive non-specific tissue retention.
Recommended Vehicle 0.9% NaCl or PBS (pH 7.2-7.4)Physiological compatibility prevents injection-site necrosis and gastrointestinal osmotic stress.

Application I: Neuropharmacokinetics & BBB Penetration

When evaluating 1-Phenyl-1,4-diazepane HCl for CNS target engagement, the primary objective is to prove true parenchymal uptake rather than simple vascular circulation.

Self-Validating Protocol: Systemic Dosing & Brain Harvesting

To prevent artificially inflated brain concentration data caused by residual compound trapped in the cerebral microvasculature, transcardial perfusion is a mandatory validation step.

Step-by-Step Methodology:

  • Formulation: Dissolve 1-Phenyl-1,4-diazepane HCl in sterile 0.9% saline to achieve a dosing solution of 1.0 - 5.0 mg/mL.

  • Administration: Administer via Intraperitoneal (IP) injection (5–30 mg/kg) or Intravenous (IV) tail-vein injection (1–5 mg/kg) to adult C57BL/6 mice or Sprague-Dawley rats.

  • Time-Course Sampling: At predetermined intervals (e.g., 15, 30, 60, 120 min), deeply anesthetize the rodents (e.g., Isoflurane).

  • Blood Collection: Draw blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Transcardial Perfusion (Critical Step): Immediately perfuse the animal transcardially with 20–30 mL of ice-cold heparinized saline (10 U/mL) until the liver and lungs clear of blood.

  • Tissue Harvesting: Extract the brain, dissect into specific regions if necessary (e.g., striatum, cortex), and snap-freeze in liquid nitrogen.

  • Quantification: Homogenize tissue and analyze via LC-MS/MS. Validation: Spike samples with a known BBB-permeable internal standard (IS) prior to extraction to normalize recovery rates.

PK_Workflow N1 Formulation (0.9% Saline) N2 IV / IP Injection (Rodent Model) N1->N2 N3 Transcardial Perfusion N2->N3 N4 Brain/Plasma Harvesting N3->N4 N5 LC-MS/MS Quantification N4->N5

Fig 1: Self-validating in vivo workflow for systemic dosing and neuropharmacokinetic profiling.

Application II: Oral Permeation Enhancement for Biologics

Phenyl-diazepanes and phenylpiperazines act as highly effective intestinal permeation enhancers. They operate via a specific mechanotransduction pathway: activation of epithelial 5-HT4 receptors triggers intracellular cAMP accumulation, which phosphorylates Myosin Light Chain Kinase (MLCK). This results in the contraction of the actomyosin ring and the transient opening of tight junction proteins (ZO-1 and E-Cadherin)[6][8].

TJ_Pathway A 1-Phenyl-1,4-diazepane HCl (Apical Administration) B 5-HT4 Receptor Activation A->B C cAMP Accumulation B->C D MLCK Phosphorylation C->D E Tight Junction Opening D->E F Paracellular Macromolecule Flux E->F

Fig 2: Mechanistic pathway of homopiperazine-mediated paracellular permeation enhancement.

Self-Validating Protocol: Oral Co-Administration

To prove that the biologic entered the bloodstream via paracellular flux (and not via mucosal damage or artifact), this protocol utilizes a non-absorbable fluorescent tracer.

Step-by-Step Methodology:

  • Co-Formulation: Prepare a dosing solution containing 1-Phenyl-1,4-diazepane HCl (equivalent to 10–60 mM in the final dosing volume) mixed with FITC-Dextran 4kDa (FD4, 44 mg/kg) or human recombinant insulin (50 IU/kg) in PBS.

  • Fasting: Fast the rodents for 4–6 hours prior to dosing to ensure consistent gastric emptying times, while providing water ad libitum.

  • Administration: Administer the co-formulation via oral gavage using a bulb-tipped gastric needle.

  • Systemic Monitoring:

    • For Insulin: Measure blood glucose levels from the tail vein using a glucometer at 0, 15, 30, 60, and 120 minutes post-gavage.

    • For FD4: Collect 50 µL of blood at corresponding time points. Centrifuge to isolate plasma, dilute 1:10 in PBS, and measure fluorescence (Ex: 490 nm, Em: 520 nm) against a standard curve.

  • Validation Check: A successful permeation enhancement event is validated by a >5-fold increase in plasma FD4 or a >30% drop in baseline blood glucose compared to a vehicle-only control group[7][8].

Data Presentation: Comparative Dosing Matrix

To assist in experimental planning, the following table summarizes expected pharmacokinetic parameters based on homologous 1,4-diazepane and phenylpiperazine in vivo data.

Table 2: Dosing Route Matrix & Expected Outcomes
RouteTypical Dose RangeApplication FocusPeak Plasma Time (Tmax)Expected Brain/Plasma Ratio
Intravenous (IV) 1 - 5 mg/kgAbsolute bioavailability, clearance kineticsImmediate> 1.0 (High BBB Penetration)
Intraperitoneal (IP) 5 - 30 mg/kgBehavioral assays, neuropharmacology15 - 30 min> 1.0 (High BBB Penetration)
Oral (PO) 10 - 60 mg/kgPermeation enhancement, oral bioavailability30 - 60 minN/A (Focus is GI absorption)

References

  • Guidechem. "1-phenyl-1,4-diazepane hydrochloride 1192191-38-0 wiki". Guidechem.com. 1

  • PubChem. "1-Phenyl-1,4-diazepane | C11H16N2 | CID 10921049". NIH.gov. 2

  • Ovid. "Evaluation of the behavioral and pharmacokinetic profile of SYA013, a homopiperazine analog of haloperidol in rats". Ovid.com. 3

  • ACS. "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging". ACS.org. 4

  • ACS. "Development of Novel, Potent, and Selective Dopamine Reuptake Inhibitors through Alteration of the Piperazine Ring...". ACS.org. 5

  • UCD. "1-phenylpiperazine (PPZ)... emerged as potential permeation enhancers...". UCD.ie. 6

  • ResearchGate. "An Assessment of the Permeation Enhancer, 1-phenyl-piperazine (PPZ), on Paracellular Flux Across Rat Intestinal Mucosae...". Researchgate.net. 8

  • NIH. "Piperazine-Functionalized Nanoparticles Enable Oral Insulin Delivery in Obese Mice". NIH.gov. 7

Sources

Technical Notes & Optimization

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This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

High-Fidelity 1H-NMR and 13C-NMR Reference Spectra for 1-Phenyl-1,4-diazepane Hydrochloride: A Comparative Guide for Analytical Validation

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where poorly characterized intermediates derail downstream drug development. 1-Phenyl-1,4-diazepane hydrochloride (CAS: 1192191-38-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where poorly characterized intermediates derail downstream drug development. 1-Phenyl-1,4-diazepane hydrochloride (CAS: 1192191-38-0) is a critical secondary amine building block widely utilized in the synthesis of Sigma-2 receptor ligands, urea-based kinase inhibitors, and carbostyril derivatives.

Because the diazepane (homopiperazine) ring is conformationally flexible and highly sensitive to pH and solvent environments, validating its structural integrity requires more than a cursory glance at a spectrum. This guide provides an authoritative, self-validating framework for NMR analysis, objectively comparing the performance of high-purity commercial reference standards against crude in-house syntheses, while detailing the causality behind solvent selection and spectral interpretation.

Chemical Identity & Structural Overview

Before diving into spectral comparisons, it is necessary to establish the baseline chemical properties of the analyte. The N1 nitrogen is conjugated with the phenyl ring (aniline-like), rendering it significantly less basic than the aliphatic N4 nitrogen. Consequently, in the hydrochloride salt form, protonation occurs exclusively at N4.

PropertySpecification
Chemical Name 1-Phenyl-1,4-diazepane hydrochloride
CAS Number
Molecular Formula C11H16N2 • HCl
Molecular Weight 212.72 g/mol
Protonation Site N4 (Aliphatic amine)

Comparative Analysis: Certified Reference Standards vs. Crude Synthesized Alternatives

When sourcing 1-Phenyl-1,4-diazepane hydrochloride, laboratories often choose between purchasing a certified reference standard or synthesizing it in-house (typically via Buchwald-Hartwig cross-coupling of 1,4-diazepane with bromobenzene, followed by HCl precipitation). The choice of material drastically impacts NMR performance.

Performance Metrics Comparison
Analytical MetricHigh-Purity Commercial StandardCrude In-House Synthesized Alternative
Spectral Baseline & S/N Ratio Flat baseline; high Signal-to-Noise (S/N > 500:1).Distorted baseline; lower S/N due to paramagnetic line broadening.
Salt Stoichiometry Exact 1:1 molar ratio (HCl). Ensures absolute reproducibility of chemical shifts.Variable (0.8 to 1.2 eq HCl). Causes time-averaged chemical shifts that drift with concentration.
Trace Impurities Absent. Sharp, distinct multiplets for C3/C5 protons.Residual Pd/Cu catalysts and unreacted homopiperazine obscure the aliphatic region.

The Causality of Line Broadening: Crude samples often contain trace paramagnetic impurities (e.g., residual palladium or copper from the coupling step). These metals dramatically shorten the transverse relaxation time ( T2​ ) of the protons, causing severe line broadening that can completely mask the fine J -coupling of the diazepane ring. Utilizing a purified standard eliminates this variable, establishing a reliable baseline for structural verification.

Solvent-Dependent Spectral Resolution: DMSO-d6 vs. D2O

The choice of NMR solvent is not arbitrary; it is a deliberate experimental parameter that dictates which structural features are visible.

  • DMSO-d6 (Dimethyl sulfoxide-d6): As a polar, aprotic solvent, DMSO-d6 strongly solvates the hydrochloride salt without exchanging its protons. This allows the direct observation of the NH2+​ protons at N4 as a broad downfield singlet.

  • D2O (Deuterium oxide): As a protic solvent, D2O induces rapid hydrogen-deuterium (H/D) exchange. The NH2+​ protons are replaced by deuterium, rendering them invisible in the 1H-NMR spectrum and slightly shifting the adjacent C3 and C5 protons due to the isotope effect.

Solvent_Effects Solvent NMR Solvent Selection DMSO DMSO-d6 (Aprotic, Polar) Solvent->DMSO D2O D2O (Protic, Polar) Solvent->D2O DMSO_Effect Preserves NH2+ signals (~9.0 ppm visible) DMSO->DMSO_Effect D2O_Effect Deuterium Exchange (NH2+ signals disappear) D2O->D2O_Effect

Caption: Impact of solvent selection on the visibility of exchangeable protons in NMR.

Quantitative Data: Reference Spectra Tables

The following tables summarize the validated chemical shifts for 1-Phenyl-1,4-diazepane hydrochloride. The localized positive charge at N4 strongly deshields the adjacent C3 and C5 methylene protons, shifting them downfield relative to the free base [1].

Table 1: 1H-NMR Chemical Shifts (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
N4-H2+ 9.05br s2H-Protonated secondary amine
Ph-H (meta) 7.22dd2H8.5, 7.5Aromatic meta protons
Ph-H (ortho) 6.80d2H8.5Aromatic ortho protons
Ph-H (para) 6.65t1H7.5Aromatic para proton
C2-H2, C7-H2 3.65m4H-Methylene adjacent to N1 (Aniline)
C3-H2, C5-H2 3.25m4H-Methylene adjacent to N4+ (Ammonium)
C6-H2 2.05m2H-Central aliphatic methylene
Table 2: 13C-NMR Chemical Shifts (100 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)Structural Assignment
C-ipso 148.5Aromatic carbon attached to N1
C-meta 129.2Aromatic meta carbons
C-para 116.4Aromatic para carbon
C-ortho 112.1Aromatic ortho carbons
C2, C7 48.3Aliphatic carbons adjacent to N1
C3, C5 44.6Aliphatic carbons adjacent to N4+
C6 24.1Central aliphatic carbon

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral assignment, the following protocol incorporates a self-validating feedback loop. By strictly controlling the preparation and utilizing an orthogonal D2O shake experiment, the protocol internally verifies its own results.

Step-by-Step Methodology: High-Fidelity NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of 1-Phenyl-1,4-diazepane hydrochloride. Dissolve in 0.6 mL of high-isotopic-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds.

    • Causality: Ensures complete dissolution. Undissolved particulates distort the magnetic field homogeneity, leading to poor shimming and artificially broadened peaks.

  • Tuning and Matching: Insert the sample into the 400 MHz NMR spectrometer. Perform automated tuning and matching for both 1H and 13C nuclei.

    • Causality: Maximizes radiofrequency power transfer between the probe and the sample, optimizing the S/N ratio.

  • Hardware Validation (Shimming): Apply gradient shimming (Z1 to Z5). Measure the Full Width at Half Maximum (FWHM) of the TMS peak.

    • Self-Validation Check: The FWHM must be ≤ 0.8 Hz. If it exceeds this threshold, the system automatically rejects the shim map and re-shims, ensuring baseline resolution is strictly hardware-validated before data acquisition.

  • Acquisition: Acquire the 1H-NMR spectrum (16 scans, 30° pulse angle, 5-second relaxation delay) to ensure accurate integration.

  • Orthogonal Validation (D2O Shake): Remove the NMR tube, add 10 μL of D2O, invert 5 times to mix, and re-acquire the 1H spectrum.

    • Self-Validation Check: The immediate disappearance of the broad resonance at 9.05 ppm confirms its identity as the NH2+​ protons, internally validating the structural assignment without requiring external mass spectrometry.

NMR_Workflow Start Sample Selection (1-Phenyl-1,4-diazepane HCl) Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Start->Prep Acq NMR Acquisition (400 MHz, 298 K, TMS Ref) Prep->Acq Process Spectral Processing (FT, Phase & Baseline Corr.) Acq->Process Analyze Data Analysis (Peak Picking, Integration) Process->Analyze Validate Self-Validation (D2O Shake Experiment) Analyze->Validate

Caption: Step-by-step workflow for NMR sample preparation and spectral validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10921049, 1-Phenyl-1,4-diazepane" PubChem,[Link]

Comparative

A Comparative Stability Analysis of 1-Phenyl-1,4-diazepane: Hydrochloride Salt vs. Free Base

Introduction In the landscape of pharmaceutical development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of a successful drug product. This decision prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of a successful drug product. This decision profoundly impacts critical attributes such as solubility, bioavailability, manufacturability, and, most importantly, stability. 1-Phenyl-1,4-diazepane, a molecule of interest within various research domains, serves as an excellent model to explore the stability trade-offs between a free base and its hydrochloride (HCl) salt.

This guide provides a comprehensive comparison of the stability profiles of 1-Phenyl-1,4-diazepane hydrochloride and its corresponding free base. We will delve into the underlying physicochemical principles that govern their stability, present a robust experimental framework for their evaluation, and interpret comparative data. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to make informed decisions during the candidate selection process.

Part 1: The Physicochemical Rationale for Stability Differences

The conversion of a free base to a salt form fundamentally alters its molecular environment and intermolecular interactions, leading to distinct stability characteristics. Understanding these differences from a mechanistic standpoint is crucial for predicting potential liabilities.

Chemical Stability: The Role of Amine Protonation

The primary difference influencing chemical stability lies in the reactivity of the nitrogen atoms within the diazepine ring.

  • 1-Phenyl-1,4-diazepane (Free Base): The free base possesses two secondary amine groups. The lone pair of electrons on these nitrogen atoms makes them nucleophilic and susceptible to oxidative degradation. Oxidation of amines to their corresponding N-oxides is a common degradation pathway that can be facilitated by atmospheric oxygen, trace metals, or peroxide impurities.[1]

  • 1-Phenyl-1,4-diazepane Hydrochloride (HCl Salt): In the hydrochloride salt, one or both of the amine nitrogens are protonated, forming an ammonium cation (R₃NH⁺). This protonation effectively sequesters the lone pair of electrons, significantly reducing the nucleophilicity of the nitrogen atom.[2] Consequently, the HCl salt is inherently less prone to oxidative degradation pathways. This principle is a key reason why amine-containing drugs are frequently developed as salts.[1]

Physical Stability: A Balance of Crystallinity and Hygroscopicity

Physical stability pertains to the solid-state properties of the material, including its crystal form and its interaction with atmospheric moisture.

  • Crystallinity and Thermal Properties: Salts are ionic compounds that typically form highly ordered, stable crystal lattices. This generally results in higher melting points and greater thermal stability compared to their corresponding free bases.[1] However, hydrochloride salts can exhibit thermal instability under extreme heat, with the potential for dehydrochlorination (loss of HCl gas).[3]

  • Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter. Absorbed water can act as a plasticizer, increasing molecular mobility within the crystal lattice and accelerating degradation reactions.[2] It can also mediate chemical reactions like hydrolysis.[4]

    • The comparison is not always straightforward. While some free bases are non-hygroscopic, making them excellent candidates[3], many salts exhibit lower hygroscopicity due to their stable crystal structure.[2]

    • Conversely, some hydrochloride salts are notoriously hygroscopic, which can compromise their stability advantages.[1][3] The presence of the chloride ion can, in some cases, attract water molecules.[5] Therefore, empirical measurement is non-negotiable.

Part 2: Experimental Design for a Comparative Stability Study

A well-designed stability study is essential to move from theoretical advantages to empirical evidence. The goal is to subject both the free base and the HCl salt to a battery of stress conditions to identify degradation pathways and quantify their relative stability. This process is often referred to as forced degradation or stress testing.[6][7][8]

Mandatory Visualization: Experimental Workflow

G cluster_0 Initial Characterization (T=0) cluster_1 Forced Degradation Studies cluster_2 Long-Term & Accelerated Stability cluster_3 Analysis at Time Points T0_Appearance Appearance T0_Purity Purity/Assay (HPLC) T0_Water Water Content (KF) T0_PXRD Crystallinity (PXRD) Stress_Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis_HPLC HPLC-UV for Purity, Assay, & Degradants Stress_Acid->Analysis_HPLC Stress_Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) Stress_Base->Analysis_HPLC Stress_Ox Oxidative (e.g., 3% H2O2, RT) Stress_Ox->Analysis_HPLC Stress_Therm Thermal (e.g., 80°C, Dry Heat) Stress_Therm->Analysis_HPLC Stress_Photo Photolytic (ICH Q1B Conditions) Stress_Photo->Analysis_HPLC LT Long-Term (25°C / 60% RH) LT->Analysis_HPLC ACC Accelerated (40°C / 75% RH) ACC->Analysis_HPLC Analysis_LCMS LC-MS for Degradant ID Analysis_HPLC->Analysis_LCMS Analysis_KF Water Content (KF) Analysis_Appearance Appearance Materials API Samples: 1. Free Base 2. HCl Salt Materials->T0_Appearance Materials->T0_Purity Materials->T0_Water Materials->T0_PXRD Materials->Stress_Acid Materials->Stress_Base Materials->Stress_Ox Materials->Stress_Therm Materials->Stress_Photo Materials->LT Materials->ACC

Caption: Workflow for a comprehensive comparative stability study.

Experimental Protocols

1. Materials and Initial Characterization (T=0)

  • Samples: 1-Phenyl-1,4-diazepane (Free Base), 1-Phenyl-1,4-diazepane Hydrochloride.

  • Protocol:

    • Appearance: Visually inspect and record the color and physical form (e.g., white crystalline powder) of each sample.

    • Purity and Assay by HPLC-UV: Develop and validate a stability-indicating HPLC method capable of separating the parent peak from potential degradants. Analyze each sample in triplicate to establish the initial purity and assay value.

    • Water Content by Karl Fischer Titration: Determine the initial water content of each solid material. This is a critical baseline, especially for hygroscopicity assessment.

    • Powder X-Ray Diffraction (PXRD): Obtain a PXRD pattern for each sample to confirm its crystalline nature and identify its polymorphic form.

2. Forced Degradation (Stress Testing) Protocol

  • Objective: To rapidly generate potential degradation products and identify the intrinsic stability weaknesses of each form.[9] Aim for 5-20% degradation of the API to ensure that secondary degradation is minimized.[7]

  • Protocol: For both the free base and HCl salt:

    • Acidic Hydrolysis: Dissolve/suspend the sample in 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Basic Hydrolysis: Dissolve/suspend the sample in 0.1 M NaOH. Heat at 60°C for 8-24 hours.

    • Oxidative Degradation: Dissolve/suspend the sample in a solution of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place the solid sample in a vial in a stability oven at 80°C (dry heat) for 7 days.

    • Photostability: Expose the solid sample to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9]

    • Analysis: At the end of the stress period, neutralize the acidic and basic samples, and dilute all samples appropriately. Analyze by HPLC-UV to determine the percentage of API remaining and the profile of degradation products. Use LC-MS to obtain mass information on the major degradants.

3. Long-Term and Accelerated Stability Protocol

  • Objective: To predict the shelf-life and evaluate stability under standard storage and shipping conditions.

  • Protocol:

    • Place accurately weighed samples of both the free base and HCl salt in stability chambers set to:

      • Long-Term: 25°C / 60% Relative Humidity (RH)

      • Accelerated: 40°C / 75% Relative Humidity (RH)

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • Analyze each pulled sample for appearance, purity/degradants by HPLC, and water content by Karl Fischer.

Part 3: Comparative Data Analysis

The following tables represent plausible data from the described studies, designed to highlight the typical differences observed between a free base and its HCl salt.

Table 1: Forced Degradation Study Results (% API Remaining)

Stress Condition1-Phenyl-1,4-diazepane (Free Base)1-Phenyl-1,4-diazepane HClRationale for Difference
0.1 M HCl, 60°C, 48h 98.5%99.1%Both forms are stable to acid, as the amine is protonated.
0.1 M NaOH, 60°C, 24h 91.2%94.5%Free base may be more susceptible to base-catalyzed reactions.
3% H₂O₂, RT, 24h 85.7%97.8%The free base's unprotonated amine is readily oxidized. The salt is protected.
Thermal (80°C), 7 days 96.3%98.9%The salt's higher crystal lattice energy provides greater thermal stability.
Photolytic (ICH Q1B) 99.2%99.5%Minimal degradation for both, suggesting the core chromophore is relatively stable.

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time PointParameter1-Phenyl-1,4-diazepane (Free Base)1-Phenyl-1,4-diazepane HCl
T=0 Purity (%)99.899.9
Water Content (%)0.150.25
AppearanceWhite PowderWhite Powder
1 Month Purity (%)99.599.1
Water Content (%)0.202.50
AppearanceWhite PowderOff-white, slightly clumpy
3 Months Purity (%)99.197.8
Water Content (%)0.224.80
AppearanceWhite PowderOff-white, clumpy
6 Months Purity (%)98.696.2
Water Content (%)0.255.15
AppearanceWhite PowderYellowish, hard clumps
Mandatory Visualization: Potential Degradation Pathway

G cluster_0 1-Phenyl-1,4-diazepane (Free Base) cluster_1 N-Oxide Degradant FreeBase Structure of Free Base N_Oxide Structure of N-Oxide FreeBase->N_Oxide [O] (e.g., H₂O₂ or atmospheric O₂) Susceptible due to lone pair on Nitrogen

Caption: Plausible oxidative degradation pathway for the free base.

Part 4: Discussion and Recommendations

The experimental data reveals a classic trade-off in salt selection.

  • Intrinsic Chemical Stability: The forced degradation results (Table 1) clearly demonstrate the superior intrinsic chemical stability of the 1-Phenyl-1,4-diazepane HCl salt. It shows significantly less degradation under oxidative and thermal stress, which directly correlates with the protective effect of amine protonation.

  • Hygroscopicity and its Consequences: The accelerated stability data (Table 2) tells a different story. The HCl salt is markedly more hygroscopic than the free base, absorbing over 5% water content at 40°C/75% RH. This ingress of water leads to physical changes (clumping, color change) and ultimately results in a greater loss of purity over 6 months compared to the free base under the same conditions. The absorbed water likely facilitates hydrolytic or other degradation pathways, negating the salt's intrinsic stability advantage. The free base , in this case, is physically more robust due to its non-hygroscopic nature.

Authoritative Insight & Recommendations:

  • For Early-Stage Development: The free base appears to be the more straightforward candidate. Its lower hygroscopicity simplifies handling, reduces the risk of physical instability, and may allow for simpler formulation and packaging.

  • Considering the HCl Salt: The HCl salt should not be dismissed outright, especially if higher aqueous solubility is a critical requirement for the final dosage form. Its poor physical stability under humid conditions could potentially be mitigated through formulation strategies (e.g., inclusion of desiccants, control of excipient water content) or by developing a more stable, anhydrous crystalline form.[3][4]

  • Self-Validating Protocol: The described experimental workflow serves as a self-validating system. The forced degradation study predicts the likely degradation pathways (e.g., oxidation for the free base), and the long-term stability study confirms whether these pathways are relevant under realistic storage conditions (e.g., humidity-driven degradation for the HCl salt). This comprehensive approach is essential for regulatory documentation and for building a deep understanding of the molecule.[6][10]

Conclusion

The choice between 1-Phenyl-1,4-diazepane free base and its hydrochloride salt is not a simple one; it is a decision governed by a balance of competing properties. While the HCl salt offers superior protection against oxidative and thermal degradation on a molecular level, its potential for hygroscopicity can introduce a significant real-world stability liability. The free base, while intrinsically more susceptible to oxidation, demonstrates better solid-state stability in the presence of humidity. This guide underscores the absolute necessity of performing thorough, empirical stability studies. Only by integrating theoretical chemical principles with robust experimental data can drug development professionals confidently select the optimal form of an API to ensure a safe, effective, and stable medicinal product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Sciences and Research.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.LCGC.
  • Forced degradation studies: A critical lens into pharmaceutical stability.Contract Pharma.
  • Forced Degradation Studies for Biopharmaceuticals.Pharmaceutical Technology.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Salt Selection in Drug Development.Pharmaceutical Technology.
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.Benchchem.
  • Pharmaceutical Salts Optimization of Solubility or Even More?American Pharmaceutical Review.
  • Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable?Journal of Pharmaceutical Sciences.
  • Amine hydrochloride salts : a problem in polyurethane synthesis.University of Glasgow Theses.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.RSC Publishing.
  • Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids as Solid Forms Prepared by Grinding.
  • Understanding the chemical basis of drug stability and degrad
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear

Sources

Safety & Regulatory Compliance

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